![molecular formula C15H21N3O4 B8402917 tert-butyl [(3R)-1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B8402917.png)
tert-butyl [(3R)-1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained through recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and solvents. The product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amine derivatives.
Substitution: Products include substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidinyl group can interact with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethanolamine: Another carbamate used as a protecting group for amines.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate: A compound with similar structural features used in organic synthesis.
Uniqueness
tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and potential biological activity. The combination of the tert-butyl, nitrophenyl, and pyrrolidinyl groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H21N3O4 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-4-6-13(7-5-12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m1/s1 |
Clave InChI |
PBHUZCGXXMOMGM-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

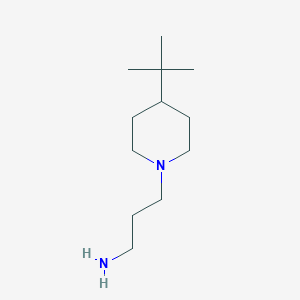
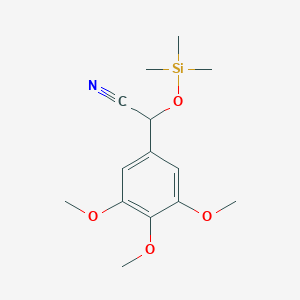
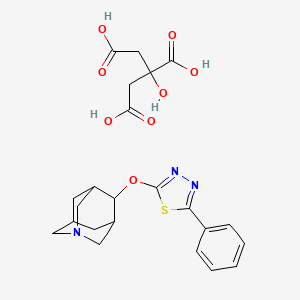
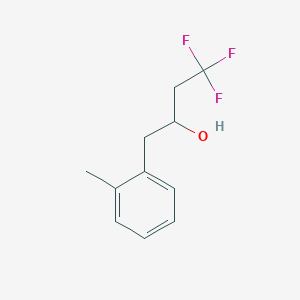

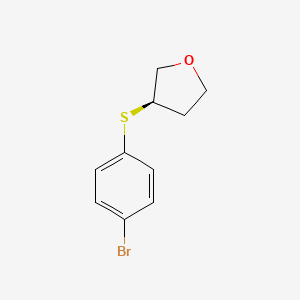
![8-Chloro-1-(2-chlorophenyl)-3,4-dihydro-benzo[c]azepin-5-one](/img/structure/B8402865.png)
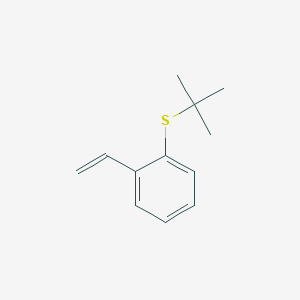
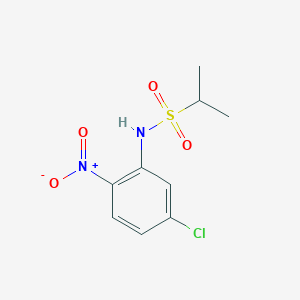
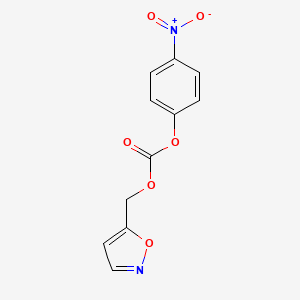
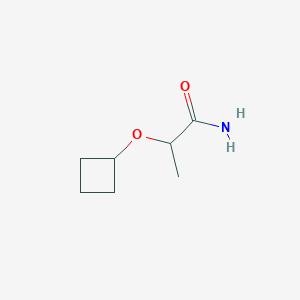
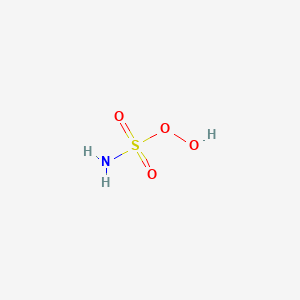
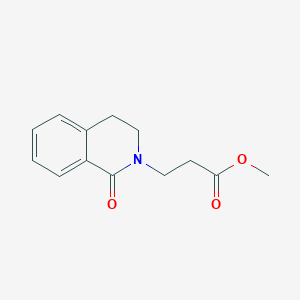
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-carboxylic acid](/img/structure/B8402926.png)
